Cas no 143948-97-4 (2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde)

2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde is a versatile aldehyde intermediate featuring a spirocyclic ketal moiety, which enhances its stability and reactivity in synthetic applications. The compound’s unique structure, combining an acetaldehyde functional group with a rigid spirocyclic framework, makes it particularly useful in organic synthesis, especially for the preparation of complex heterocycles and chiral building blocks. Its ketone-protected form (1,4-dioxaspiro ring) offers selective deprotection opportunities, enabling controlled functionalization. This compound is valued for its compatibility with a range of reactions, including nucleophilic additions and cyclizations, making it a practical choice for pharmaceutical and fine chemical research. Its stability under various conditions further supports its utility in multistep syntheses.
2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde structure
143948-97-4 structure
商品名:2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde
CAS番号:143948-97-4
MF:C10H16O3
メガワット:184.23224
CID:1317112
PubChem ID:18414305

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxaspiro[4.5]decane-8-acetaldehyde
    • 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
    • 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde
    • SCHEMBL2976634
    • AKOS026741630
    • 143948-97-4
    • Z1255386432
    • EN300-171097
    • 2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde
    • インチ: InChI=1S/C10H16O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h6,9H,1-5,7-8H2
    • InChIKey: LODLYOQTRWAREB-UHFFFAOYSA-N
    • ほほえんだ: C1CC2(CCC1CC=O)OCCO2

計算された属性

  • せいみつぶんしりょう: 184.10998
  • どういたいしつりょう: 184.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 35.53

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B422150-50mg
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4
50mg
$ 340.00 2022-06-07
TRC
B422150-10mg
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4
10mg
$ 95.00 2022-06-07
Enamine
EN300-171097-0.1g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
0.1g
$400.0 2023-09-20
Enamine
EN300-171097-1.0g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
1.0g
$1157.0 2023-07-07
Enamine
EN300-171097-2.5g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
2.5g
$2268.0 2023-09-20
Enamine
EN300-171097-5.0g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
5.0g
$3355.0 2023-07-07
Enamine
EN300-171097-1g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
1g
$1157.0 2023-09-20
Enamine
EN300-171097-10g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
10g
$4974.0 2023-09-20
1PlusChem
1P01B1TU-500mg
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
500mg
$1177.00 2024-06-20
Enamine
EN300-171097-0.05g
2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde
143948-97-4 60%
0.05g
$268.0 2023-09-20

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehyde 関連文献

2-{1,4-dioxaspiro4.5decan-8-yl}acetaldehydeに関する追加情報

2-{1,4-Dioxaspiro[4.5]decan-8-yl}Acetaldehyde: A Comprehensive Overview

2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde, also known by its CAS number 143948-97-4, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by their spirocyclic structure—a type of ring system where two rings are joined by a single atom. The compound's structure is particularly interesting due to the presence of a dioxane ring fused with a five-membered ring, creating a spiro system that imparts unique chemical and physical properties.

The synthesis of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde involves a multi-step process that typically begins with the preparation of the spirocyclic core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the spirocyclic structure, which is often challenging due to the steric hindrance inherent in such systems.

The compound's chemical structure plays a pivotal role in its applications. The spiro system introduces rigidity into the molecule, which can be advantageous in various chemical reactions. For example, in organic synthesis, this rigidity can be exploited to create chiral environments for asymmetric catalysis. Additionally, the presence of an aldehyde group at position 2 makes this compound highly reactive under various conditions, such as in condensation reactions or as a precursor for more complex molecules.

Recent studies have highlighted the potential of 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde in materials science applications. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly as a component in semiconducting materials or light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can enhance the electrical conductivity and mechanical stability of the resulting materials.

In terms of biological applications, this compound has shown potential as a lead molecule in drug discovery efforts. Its spirocyclic structure provides a scaffold for further functionalization, allowing chemists to explore its interactions with various biological targets. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, making them candidates for therapeutic agents.

The safety and handling of CAS No 143948-97-4 are critical considerations due to its reactive nature. Proper storage conditions and personal protective equipment are essential to minimize risks associated with exposure. Recent research has also focused on improving waste management practices during its synthesis to align with green chemistry principles.

In conclusion, 2-{1,4-dioxaspiro[4.5]decan-8-yl}acetaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research and development.

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